

An In-depth Technical Guide on Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

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Compound of Interest

Compound Name: *Dimethyl 2-allyl-2-(4-nitrophenyl)malonate*

Cat. No.: *B1307849*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthesis of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogs to provide a predictive context for its chemical behavior and potential applications.

Molecular Identity and Properties

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is a substituted diethyl malonate with an allyl and a 4-nitrophenyl group attached to the alpha-carbon. Its molecular structure suggests potential as a versatile building block in organic synthesis, particularly for creating complex molecules with quaternary carbon centers.

Table 1: Physicochemical Properties of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 404597-63-3 | N/A |
| Molecular Formula | C ₁₄ H ₁₅ NO ₆ | N/A |
| Molecular Weight | 293.27 g/mol | N/A |
| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate | N/A |

Plausible Synthesis Pathway

While specific experimental protocols for the synthesis of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** are not readily available in the published literature, a likely synthetic route can be devised based on established methods for the alkylation of malonic esters. A two-step sequential alkylation of dimethyl 2-(4-nitrophenyl)malonate is a highly probable approach.

Experimental Protocol: Proposed Synthesis

- Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate
 - To a solution of dimethyl malonate in a suitable aprotic solvent such as DMF or THF, an equimolar amount of a strong base (e.g., sodium hydride) is added at 0°C to generate the malonate enolate.
 - An equimolar amount of 1-fluoro-4-nitrobenzene is then added to the reaction mixture.
 - The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by TLC.
 - Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).
 - The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel to yield dimethyl 2-(4-nitrophenyl)malonate.
- Step 2: Allylation of Dimethyl 2-(4-nitrophenyl)malonate
 - The dimethyl 2-(4-nitrophenyl)malonate is dissolved in an aprotic solvent, and a second equivalent of a strong base (e.g., sodium hydride) is added at 0°C to form the enolate.
 - An equimolar amount of allyl bromide is then added to the reaction mixture.
 - The reaction is stirred at room temperature until the starting material is consumed.
 - Work-up is performed similarly to Step 1, involving quenching, extraction, drying, and concentration.
 - The final product, **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**, is purified by column chromatography.

Diagram of the Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

Spectroscopic and Physical Data

No specific spectroscopic data (^1H NMR, ^{13}C NMR, IR) or physical properties (melting point, boiling point) for **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** have been reported in the literature. However, based on the proposed structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the allyl group (vinylic and allylic), and the methyl protons of the two ester groups.
- ^{13}C NMR: Resonances for the quaternary alpha-carbon, the carbons of the 4-nitrophenyl ring, the carbons of the allyl group, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.
- IR Spectroscopy: Characteristic absorption bands for the nitro group (around 1520 and 1345 cm^{-1}), the ester carbonyl groups (around 1735 cm^{-1}), and the C=C bond of the allyl group (around 1640 cm^{-1}).

Potential Biological Activity and Applications

There are no published studies on the biological activity of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**. However, related malonate derivatives are known to be precursors for various biologically active compounds. The presence of the 4-nitrophenyl group, a common moiety in pharmacologically active molecules, and the versatile allyl group suggest that this compound could be a valuable intermediate in drug discovery programs. Further research is warranted to explore its potential in areas such as antibacterial, antifungal, or anticancer agent synthesis.

Due to the absence of biological data, no signaling pathway diagrams can be provided at this time.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthesis protocol is hypothetical and should be adapted and optimized under appropriate laboratory conditions. All chemical handling should be performed with necessary safety precautions.

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